molecular formula C7H13N3 B1323012 (1-Isopropyl-1H-pyrazol-4-yl)methanamine CAS No. 936940-09-9

(1-Isopropyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B1323012
CAS No.: 936940-09-9
M. Wt: 139.2 g/mol
InChI Key: VMNKYEWGKWZUNI-UHFFFAOYSA-N
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Description

(1-Isopropyl-1H-pyrazol-4-yl)methanamine is a heterocyclic organic compound with the molecular formula C7H13N3 It features a pyrazole ring substituted with an isopropyl group at the first position and a methanamine group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Isopropyl-1H-pyrazol-4-yl)methanamine typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method is the reaction of isopropyl hydrazine with 4-formylpyrazole under acidic conditions to form the desired product. The reaction is usually carried out in ethanol as a solvent at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1-Isopropyl-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the methanamine group to other functional groups.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

Medicinal Chemistry

Overview
The compound is being investigated for its potential as a pharmacophore in drug design, particularly targeting diseases such as cancer and neurological disorders. The structural characteristics of pyrazole derivatives contribute to their diverse biological activities.

Case Studies

  • Anticancer Activity : Recent studies have shown that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest .
StudyCompoundIC50 (µM)Target
Xia et al.1-(2′-hydroxy-3′-aroxypropyl)-3-aryl-1H-pyrazole-5-carbohydrazide49.85Antitumor
Zheng et al.Pyrazole linked benzimidazole derivativeNot specifiedU937, K562
Jin et al.Pyrazole-based imidazole derivativesNot specifiedALK5

Agriculture

Overview
(1-Isopropyl-1H-pyrazol-4-yl)methanamine can serve as a precursor for synthesizing agrochemicals such as herbicides and insecticides. Its efficacy in agricultural applications is primarily attributed to its ability to interact with specific molecular targets in pests and weeds.

Potential Applications

  • Herbicides : The compound's structural features may enhance its effectiveness against specific plant species.
  • Insecticides : Its biological activity can be harnessed to develop targeted pest control solutions.

Materials Science

Overview
In materials science, this compound is explored for developing advanced materials with specific properties such as conductivity or fluorescence.

Applications in Material Development
The compound's unique properties allow it to be utilized in creating materials that can be used in electronic devices or sensors due to their favorable electrical characteristics.

Mechanism of Action

The mechanism of action of (1-Isopropyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Isopropyl-1H-pyrazol-4-yl)methanamine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

(1-Isopropyl-1H-pyrazol-4-yl)methanamine is a heterocyclic organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C7H13N3 and features a pyrazole ring substituted with an isopropyl group at the first position and a methanamine group at the fourth position. Its unique structure contributes to its diverse biological activities.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacteria and fungi, demonstrating potential as an antimicrobial agent. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting specific metabolic pathways essential for microbial survival.

2. Anti-inflammatory Effects

Studies suggest that this compound may have anti-inflammatory properties. It is believed to modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX) or lipoxygenase, which are crucial in the production of pro-inflammatory mediators .

3. Anticancer Activity

The anticancer potential of this compound has garnered significant attention. It has shown promising results in various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HepG2 (liver cancer)

In vitro studies report IC50 values indicating effective inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses and cancer progression.
  • Cell Cycle Modulation : Research indicates that it can induce cell cycle arrest in cancer cells, promoting apoptosis through mitochondrial pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological ActivityIC50 Values
1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamineStructureAntitumor49.85 µM
N-[(1-Isopropyl-1H-pyrazol-4-yl)methyl]ethanamineStructureCytotoxic26.0 µM

The variations in substituents significantly affect their biological properties and potency against various targets .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Antitumor Efficacy : A study demonstrated that this compound induced apoptosis in MCF-7 cells through mitochondrial membrane potential disruption, leading to significant cell death compared to control groups .
  • Inflammatory Response Modulation : Another investigation revealed that treatment with this compound reduced levels of pro-inflammatory cytokines in vitro, suggesting its utility in inflammatory diseases .

Properties

IUPAC Name

(1-propan-2-ylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-6(2)10-5-7(3-8)4-9-10/h4-6H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNKYEWGKWZUNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936940-09-9
Record name [(1-Isopropyl-1H-pyrazol-4-yl)methyl]amine hydrochloride
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